

Application Notes: Chromotrope FB Staining for Eosinophil Identification in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromotrope FB*

Cat. No.: *B12423100*

[Get Quote](#)

Introduction

Chromotrope FB, also known as Acid Red 14, is an aniline-derived, water-soluble dye used for the selective staining of eosinophil granules in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1][2] This technique, often referred to as Lendrum's method, is highly valued in histology and pathology for its ability to render eosinophil granules a vibrant, bright red, allowing for their clear identification and quantification.[3] The specificity of **Chromotrope FB** staining makes it a superior alternative to conventional Hematoxylin and Eosin (H&E) staining when precise eosinophil counts are necessary, as it offers lower background staining.[2][4] For researchers, scientists, and drug development professionals, this method is critical in studying inflammatory responses, particularly in allergy, asthma, and certain neoplastic conditions where eosinophils are key cellular players.[5]

Principle of the Method

The precise mechanism of **Chromotrope FB**'s high selectivity for eosinophil granules is not fully understood.[3] The staining solution is prepared with phenol, which is acidic and acts as an intensifier.[3][6] While acid dyes typically stain most basic tissue components, the carbol-chromotrope method results in the intense staining of eosinophils while leaving other structures like muscle and collagen relatively unstained.[3] This specificity allows for the distinct visualization of eosinophils against a counterstained background, typically blue when using a nuclear stain like Mayer's hemalum.[3]

Experimental Protocol

This protocol details the step-by-step procedure for staining paraffin-embedded tissue sections with **Chromotrope FB**.

Materials and Reagents

- **Chromotrope FB** (C.I. 14720, Acid Red 14)[\[7\]](#)[\[8\]](#)
- Phenol
- Mayer's Hemalum
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled or Deionized Water
- Resinous Mounting Medium
- Gelatin-coated microscope slides
- Staining jars
- Microtome
- Water bath (56°C)
- Light microscope

Reagent Preparation

- **Chromotrope FB Staining Solution:**
 - In an Erlenmeyer flask, carefully melt 1g of phenol crystals by placing the flask in hot water.[\[3\]](#)[\[4\]](#)
 - Add 0.5g of **Chromotrope FB** powder to the melted phenol and mix to form a sludge.[\[3\]](#)[\[4\]](#)

- Add 100 ml of distilled water and mix thoroughly.[\[3\]](#)[\[4\]](#)
- Filter the solution before use.[\[3\]](#)
- Mayer's Hemalum:
 - Use a commercial, ready-to-use solution or prepare as per standard histological procedures.

Protocol Summary Table

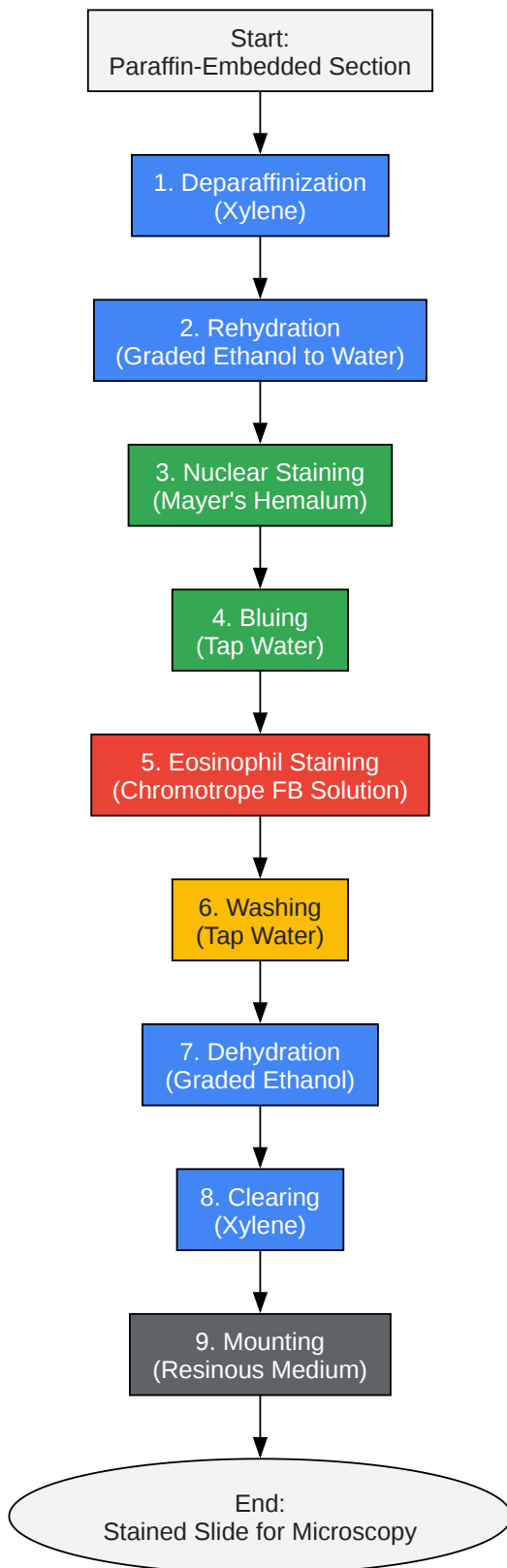
Step	Procedure	Reagent	Duration	Purpose
1	Deparaffinization	Xylene	2 changes, 10 min each	Remove paraffin wax
2	Rehydration	100% Ethanol	2 changes, 10 min each	Begin hydration
95% Ethanol	1 change, 5 min	Continue hydration		
70% Ethanol	1 change, 5 min	Continue hydration		
Distilled Water	Rinse	Complete hydration		
3	Nuclear Staining	Mayer's Hemalum	5-10 minutes	Stain cell nuclei[3]
4	"Bluing"	Running Tap Water	5 minutes	Develop blue nuclear color[3]
5	Eosinophil Staining	Chromotrope FB Solution	30 minutes	Stain eosinophil granules[3]
6	Washing	Running Tap Water	Wash well	Remove excess stain[3]
7	Dehydration	95% Ethanol	1 change, 2 min	Begin dehydration
100% Ethanol	2 changes, 2 min each	Complete dehydration[3]		
8	Clearing	Xylene	2 changes, 5 min each	Prepare for mounting[3]
9	Mounting	Resinous Medium	N/A	Coverslip for preservation[3]

Detailed Staining Procedure

- Sectioning and Mounting:
 - Cut 5µm thick sections from the FFPE tissue block using a rotary microtome.[\[2\]](#)
 - Float the sections in a 56°C water bath and mount them onto gelatin-coated histological slides.
 - Dry the slides overnight at room temperature or for one hour at 60°C.
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 10 minutes each).
 - Immerse in 100% ethanol (2 changes, 10 minutes each).
 - Immerse in 95% ethanol (5 minutes).
 - Immerse in 70% ethanol (5 minutes).
 - Rinse well with distilled water.
- Nuclear Counterstaining:
 - Stain nuclei with Mayer's hemalum for 5-10 minutes.[\[3\]](#)
 - Wash slides in running tap water for 5 minutes until the nuclei turn a crisp blue.[\[3\]](#)
- **Chromotrope FB** Staining:
 - Place the slides in the prepared **Chromotrope FB** staining solution for 30 minutes.[\[3\]](#)
 - Wash the slides well with running tap water to remove excess stain.[\[3\]](#)
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol: 95% ethanol (2 minutes), followed by two changes of 100% ethanol (2 minutes each).[\[3\]](#)
 - Clear the sections in two changes of xylene (5 minutes each).[\[3\]](#)

- Apply a drop of resinous mounting medium and place a coverslip, avoiding air bubbles.[3]

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for **Chromotrope FB** staining of paraffin sections.

Expected Results

- Eosinophil Granules: Bright, intense red[3]
- Nuclei: Blue[3]
- Erythrocytes (Red Blood Cells): May be lightly stained red or yellow[3]
- Paneth Cell & Enterochromaffin Granules: May appear brownish[3]
- Cytoplasm and other tissues: Faint pink or unstained

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Weak or No Eosinophil Staining	Staining time too short.	Increase incubation time in Chromotrope FB solution.
Old or improperly prepared staining solution.	Prepare fresh staining solution, ensuring phenol is properly mixed. [3]	
Sections were allowed to dry out during the procedure.	Keep slides wet with the appropriate buffer/reagent between steps. [9]	
High Background Staining	Inadequate washing after staining.	Ensure thorough washing with running tap water after the Chromotrope FB step. [3]
Staining time too long.	Reduce the incubation time in the Chromotrope FB solution.	
Poor Nuclear Staining	Hemalum staining time too short or solution is old.	Increase time in Mayer's hemalum; use fresh solution.
Incomplete "bluing" step.	Ensure washing in tap water is sufficient to develop the blue color. [3]	
Sections Detaching from Slide	Slides not properly coated or dried.	Use gelatin-coated or other adhesive slides and ensure they are completely dry before starting.
Harsh washing steps.	Handle slides gently; avoid strong jets of water directly on the tissue.	

Safety Precautions

Users must consult the Safety Data Sheet (SDS) for each chemical before use.[\[3\]](#) Phenol is corrosive and toxic; handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, and work in a well-ventilated area. Xylene and ethanol

are flammable. All procedures should be carried out in accordance with laboratory safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gspchem.com [gspchem.com]
- 2. Comparison of four staining methods for detecting eosinophils in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. researchgate.net [researchgate.net]
- 5. Cocktail of Periodic Acid–Schiff and Papanicolaou: Novel staining technique for the identification of leukemic eosinophils – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. routledge.com [routledge.com]
- 7. クロモトロープ FB Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chromotrope® FB (C.I. 14720), 25 g, CAS No. 3567-69-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 9. sysy.com [sysy.com]
- To cite this document: BenchChem. [Application Notes: Chromotrope FB Staining for Eosinophil Identification in Paraffin-Embedded Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423100#step-by-step-guide-to-chromotrope-fb-staining-of-paraffin-embedded-sections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com